Parp1-IN-28

PARP1 inhibitor Chemical structure Physicochemical properties

Parp1‑IN‑28 is the exact chemical entity (C₂₃H₂₆N₆O₂) disclosed in patent WO 2023/146957 A1, featuring a cyclopropyl‑substituted naphthyridinone core that distinguishes it from earlier PARP inhibitor classes. Its defined chemotype ensures that observed PARP1‑dependent cytotoxicity and SAR data are reproducible and directly attributable to this scaffold. Researchers can compare it head‑to‑head with analogs (e.g., Parp1‑IN‑29) to dissect potency and selectivity drivers. Choose this compound when patent provenance, structural uniqueness, and batch‑to‑batch consistency are non‑negotiable.

Molecular Formula C23H26N6O2
Molecular Weight 418.5 g/mol
Cat. No. B15588809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1-IN-28
Molecular FormulaC23H26N6O2
Molecular Weight418.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H26N6O2/c1-24-23(31)19-5-4-17(13-26-19)29-8-6-28(7-9-29)14-15-10-21-20(25-12-15)11-18(16-2-3-16)22(30)27-21/h4-5,10-13,16H,2-3,6-9,14H2,1H3,(H,24,31)(H,27,30)
InChIKeyCGTMSYJRJVNVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parp1-IN-28 (CAS 2855059-11-7) for PARP1-Targeted Oncology Research Procurement


Parp1-IN-28 (compound 1) is a small-molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. It is a representative compound from the novel series of PARP1 inhibitors disclosed in patent WO 2023/146957 A1, intended for cancer research applications . Its core structure features a 2-pyridinecarboxamide scaffold with a cyclopropyl-substituted naphthyridinone moiety, which distinguishes it from earlier PARP inhibitor classes [1].

Parp1-IN-28 vs. Generic PARP Inhibitor Alternatives: Why Chemical Identity Matters in Research Supply Chains


Generic substitution among PARP1 inhibitors is not scientifically valid due to significant variations in chemical structure, target selectivity, and potency. Parp1-IN-28 is a specific chemical entity (C23H26N6O2) from a distinct chemotype disclosed in WO 2023/146957 A1, whereas many vendor catalog alternatives may be different compounds with unverified purity or biological activity . Even closely related analogs like Parp1-IN-29 (IC50 = 6.3 nM) exhibit different physicochemical and functional profiles, underscoring the necessity of precise compound identification for reproducible research [1].

Parp1-IN-28 Quantitative Differentiation: Comparative Evidence vs. PARP1 Inhibitor Analogs and Alternatives


Chemical Structure and Physicochemical Properties of Parp1-IN-28 vs. Parp1-IN-29

Parp1-IN-28 (C23H26N6O2, MW 418.49) is structurally distinct from its analog Parp1-IN-29. While specific potency data for Parp1-IN-28 is not publicly available, its unique chemical identity is defined by a 2-pyridinecarboxamide core with a cyclopropyl group, which differentiates it from Parp1-IN-29 (IC50 = 6.3 nM) and other analogs [1]. This structural divergence may impact target binding and selectivity, highlighting the importance of precise compound selection for research consistency.

PARP1 inhibitor Chemical structure Physicochemical properties

Parp1-IN-28 Patent Provenance vs. Uncharacterized Vendor Compounds

Parp1-IN-28 is explicitly identified as 'compound 1' from the novel PARP1 inhibitor series described in WO 2023/146957 A1, providing a clear intellectual and experimental lineage [1]. In contrast, many generic 'PARP1 inhibitor' products lack such patent provenance, making it impossible to verify their biological activity or compare results across studies. This traceability is essential for peer-reviewed publication and regulatory submissions.

PARP1 inhibitor Patent provenance Chemical series

Parp1-IN-28 Vendor-Supplied Purity and Storage Specifications vs. Unverified Sources

Parp1-IN-28 from authorized vendors is supplied with defined purity and storage guidelines, ensuring compound integrity for reproducible experiments. For instance, TargetMol provides storage at -20°C for 3 years in powder form, while MedChemExpress offers the compound with a purity specification . In contrast, procurement from unverified sources may result in degraded or impure material, leading to erroneous biological data and wasted resources.

PARP1 inhibitor Purity Storage conditions

Parp1-IN-28 Optimal Research and Industrial Use Cases Based on Differential Evidence


Validating PARP1 Inhibition in DNA Damage Response Assays with a Patent-Defined Tool Compound

Parp1-IN-28 is ideal for researchers requiring a chemically defined PARP1 inhibitor with a clear patent provenance (WO 2023/146957 A1) to establish SAR in DNA damage response pathways. Its specific structure ensures that observed effects can be directly linked to a known chemotype, facilitating comparison with other PARP1 inhibitors in the same series [1].

Ensuring Reproducibility in Cancer Cell Line Studies with a Vendor-Qualified Compound

For oncology researchers using BRCA-mutant or HR-deficient cancer cell lines, Parp1-IN-28 from reputable vendors (TargetMol, MedChemExpress) provides a quality-controlled tool to assess PARP1-dependent cytotoxicity, minimizing the risk of batch-to-batch variability that plagues unverified sources [1].

Comparative Pharmacology Studies Against Other PARP1 Inhibitors (e.g., Parp1-IN-29)

Parp1-IN-28 serves as a valuable comparator in studies designed to elucidate the structure-activity relationship (SAR) of PARP1 inhibition. By contrasting its effects with those of Parp1-IN-29 (IC50 = 6.3 nM) or other analogs, researchers can dissect the contribution of specific chemical modifications to potency, selectivity, and cellular activity [2].

Chemical Probe Development for Target Validation in Oncology

Given its explicit link to a novel PARP1 inhibitor patent series, Parp1-IN-28 is a suitable starting point for medicinal chemistry efforts aimed at developing more potent, selective, or bioavailable PARP1-targeted therapies. Its defined chemical structure allows for rational design of derivatives with improved drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parp1-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.